molecular formula C20H21FN2O7 B1237816 8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1237816
M. Wt: 420.4 g/mol
InChI Key: ZCELBELLETVSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SM-10888 involves the carboxylation of 1,3-difluorobenzene with labeled carbon dioxide using butyllithium in tetrahydrofuran to produce 2,6-difluorobenzoic acid. This intermediate is then reacted with thionyl chloride followed by ammonium hydroxide to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21FN2O7

Molecular Weight

420.4 g/mol

IUPAC Name

8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H13FN2.C6H8O7/c15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,7-8H,4-6H2,(H2,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZCELBELLETVSEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
SM 10888
SM-10888

Origin of Product

United States

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